N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
Description
N-(6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a bicyclic heterocyclic compound featuring a 4,5,6,7-tetrahydrobenzo[d]thiazole core substituted with a 6-methyl group. The thiazole nitrogen is linked via a carboxamide bond to a piperidine ring, which is further modified with a tosyl (p-toluenesulfonyl) group. The tosyl group may enhance solubility or influence target binding due to its electron-withdrawing properties.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S2/c1-14-3-6-17(7-4-14)29(26,27)24-11-9-16(10-12-24)20(25)23-21-22-18-8-5-15(2)13-19(18)28-21/h3-4,6-7,15-16H,5,8-13H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVYTSUVCUAAGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is the c-Met receptor tyrosine kinase. This receptor plays a crucial role in various cellular processes, including cell growth, survival, and migration.
Mode of Action
This compound interacts with the c-Met receptor tyrosine kinase, inhibiting its activity. This inhibition disrupts the signaling pathways that are mediated by this receptor, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of the c-Met receptor tyrosine kinase by this compound affects various biochemical pathways. These pathways are involved in cell growth, survival, and migration. The downstream effects of this inhibition can lead to the suppression of tumor growth and metastasis.
Pharmacokinetics
In silico studies suggest that some derivatives of this compound present drug-like characteristics. These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the c-Met receptor tyrosine kinase. This inhibition disrupts the signaling pathways mediated by this receptor, leading to changes in cellular processes such as cell growth, survival, and migration. These changes can result in the suppression of tumor growth and metastasis.
Biological Activity
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring , which is integral to its biological activity. Its structure can be described as follows:
- Molecular Formula : C16H20N2O2S
- Molecular Weight : 304.41 g/mol
- Chemical Structure : The compound consists of a piperidine moiety linked to a tosyl group and a tetrahydrobenzo[d]thiazole.
Target of Action
The primary target of this compound is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in various cellular processes, including proliferation, survival, and migration.
Mode of Action
The compound inhibits the tyrosine kinase activity of the c-Met receptor, leading to significant downstream effects on cellular signaling pathways. Specifically, it affects:
- Cell Growth : Inhibition of c-Met leads to reduced cell proliferation.
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells.
Biochemical Pathways
Inhibition of c-Met disrupts several critical biochemical pathways:
- MAPK/ERK Pathway : This pathway is involved in cell division and differentiation.
- PI3K/Akt Pathway : Critical for cell survival and growth.
Absorption and Bioavailability
In silico studies suggest that derivatives of this compound exhibit favorable pharmacokinetic properties, including good bioavailability. This indicates potential for effective therapeutic use.
Distribution and Metabolism
The compound's distribution within biological systems has not been extensively studied; however, its structural characteristics suggest it may penetrate cell membranes effectively due to its lipophilicity.
Excretion
Further research is needed to determine the excretion pathways for this compound.
Cytotoxic Effects
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against these cell lines, indicating potent anti-cancer activity.
Case Studies
-
Study on MCF-7 Cells :
- The compound was shown to induce apoptosis through activation of caspase pathways.
- Flow cytometry analysis revealed increased sub-G1 phase population indicative of apoptosis.
-
In Vivo Studies :
- Animal models treated with the compound showed reduced tumor growth compared to control groups.
- Histological analysis confirmed decreased mitotic activity in treated tumors.
Table of Biological Activities
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis |
| A549 | 4.8 | Inhibition of proliferation |
| HeLa | 6.0 | Caspase activation and apoptosis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several tetrahydrobenzo[d]thiazole derivatives, particularly those investigated for kinase inhibition and synthetic methodologies. Below is a detailed comparison:
Structural Analogues from Kinase Inhibitor Studies
describes four tetrahydrobenzo[d]thiazole-based dual kinase inhibitors (4i, 4j, 4k, 4l) targeting CK2 and GSK3β. Key comparisons include:
Key Differences :
- The target compound’s tosylpiperidine group may confer distinct physicochemical properties (e.g., enhanced lipophilicity) compared to the polar carboxybenzyl groups in 4i–4l.
- The ureido linkages in 4i–4l facilitate hydrogen bonding with kinase active sites, whereas the tosyl group might engage in hydrophobic interactions or act as a sulfonamide-based pharmacophore .
Thiazole Carboxamides with Pyridinyl Substituents
discusses N-substituted 2-(4-pyridinyl)thiazole carboxamides, synthesized via coupling of ethyl 2-bromoacetoacetate with nitriles. While these compounds share the carboxamide functionality with the target compound, their pyridinyl-thiazole core differs significantly from the tetrahydrobenzo[d]thiazole scaffold, likely resulting in divergent biological targets .
Potential Therapeutic Implications
- Kinase Inhibition : The tosyl group may target ATP-binding pockets or allosteric sites in kinases.
- Receptor Antagonism : The piperidine-tosyl moiety could interact with G-protein-coupled receptors (GPCRs) or ion channels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
